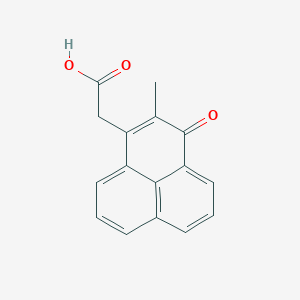
2-Methyl-1-oxo-1H-phenalene-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxo-1H-phenalene-3-acetic acid, also known as MOPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of phenalene derivatives, which are known for their diverse biological activities. Additionally, we will explore potential future directions for the study of MOPAA.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is not yet fully understood. However, it is believed that this molecule exerts its biological effects by modulating various signaling pathways in the body. For example, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit a range of biochemical and physiological effects. For example, this molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to increase the expression of genes involved in glucose and lipid metabolism. These effects suggest that 2-Methyl-1-oxo-1H-phenalene-3-acetic acid may have potential therapeutic applications for the treatment of inflammatory and metabolic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments is its well-established synthesis method. This allows researchers to obtain large quantities of the compound for use in various assays and experiments. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied, which means that there is a wealth of literature available on its properties and potential applications.
However, there are also some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments. For example, this molecule has been shown to exhibit low solubility in water, which can make it difficult to work with in certain assays. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid. For example, further research is needed to fully elucidate the mechanism of action of this molecule. Additionally, more studies are needed to explore the potential therapeutic applications of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid for the treatment of various diseases. Finally, there is a need for the development of new synthetic methods for the production of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid, which could improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases. While there are some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments, this molecule has the potential to be a valuable tool for researchers in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid involves the reaction of 2-methyl-1,2,3,4-tetrahydrophenalene-3,6-dicarboxylic acid anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using a series of techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
118896-32-5 |
|---|---|
Produktname |
2-Methyl-1-oxo-1H-phenalene-3-acetic acid |
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-(2-methyl-3-oxophenalen-1-yl)acetic acid |
InChI |
InChI=1S/C16H12O3/c1-9-13(8-14(17)18)11-6-2-4-10-5-3-7-12(15(10)11)16(9)19/h2-7H,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
YCZZTBZEHXEKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
Kanonische SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
Synonyme |
2-methyl-1-oxo-1H-phenalene-3-acetic acid AY 31358 AY-31358 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



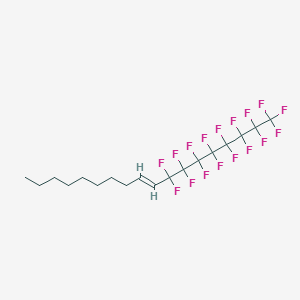
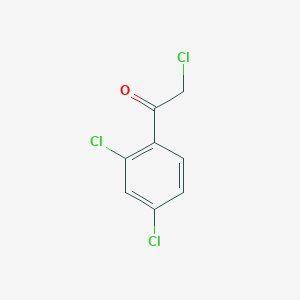
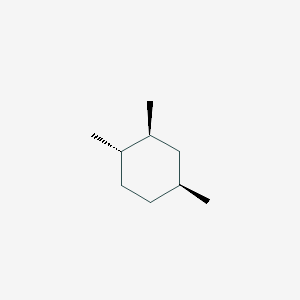
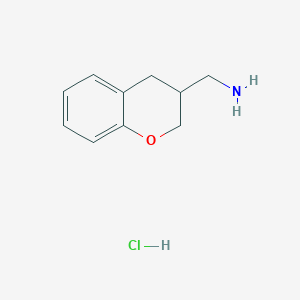

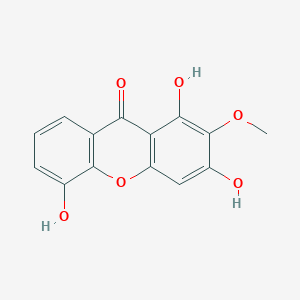
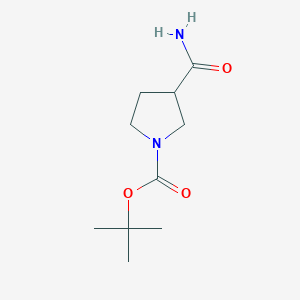
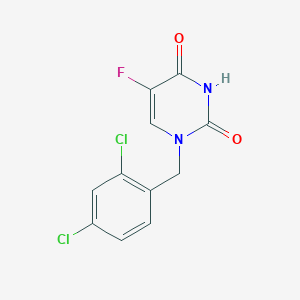
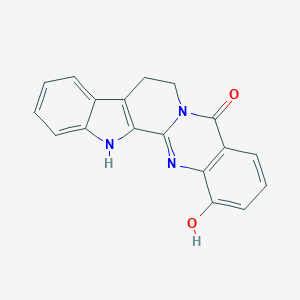
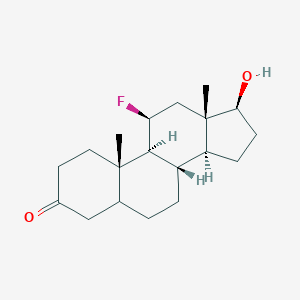
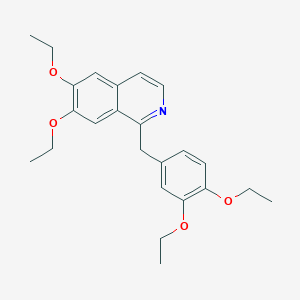
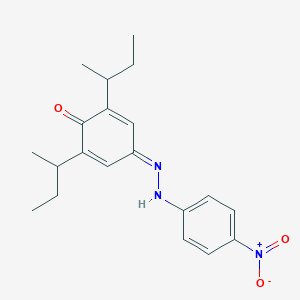
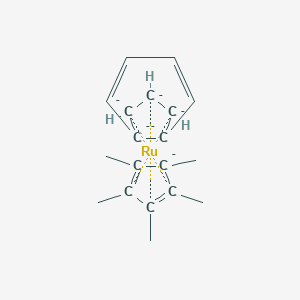
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)